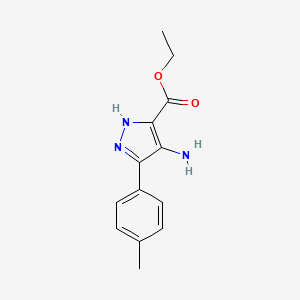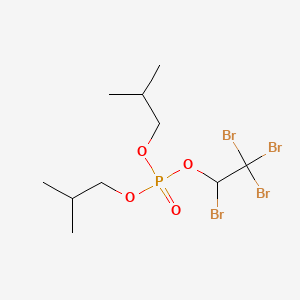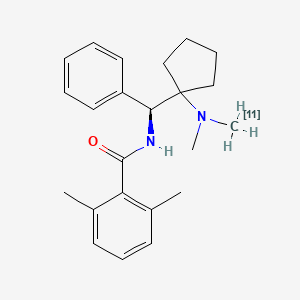
3GD8XN4Zne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of 3GD8XN4Zne involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to achieve the desired chemical structure. The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3GD8XN4Zne undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3GD8XN4Zne has a wide range of scientific research applications In chemistry, it is used as a reference compound for studying benzamide derivatives In biology, it is utilized in research related to its interaction with specific proteins and enzymesAdditionally, it is used in various industrial processes .
Mechanism of Action
The mechanism of action of 3GD8XN4Zne involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain proteins and enzymes, thereby modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
3GD8XN4Zne can be compared with other similar compounds, such as other benzamide derivatives. These compounds share some structural similarities but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific molecular structure and the resulting effects on its target proteins and pathways .
Properties
CAS No. |
1000022-56-9 |
|---|---|
Molecular Formula |
C23H30N2O |
Molecular Weight |
349.5 g/mol |
IUPAC Name |
2,6-dimethyl-N-[(S)-[1-[methyl((111C)methyl)amino]cyclopentyl]-phenylmethyl]benzamide |
InChI |
InChI=1S/C23H30N2O/c1-17-11-10-12-18(2)20(17)22(26)24-21(19-13-6-5-7-14-19)23(25(3)4)15-8-9-16-23/h5-7,10-14,21H,8-9,15-16H2,1-4H3,(H,24,26)/t21-/m0/s1/i3-1 |
InChI Key |
BMXRRRIDMAIEKX-SVZFZNDKSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)C(=O)N[C@@H](C2=CC=CC=C2)C3(CCCC3)N(C)[11CH3] |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)NC(C2=CC=CC=C2)C3(CCCC3)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



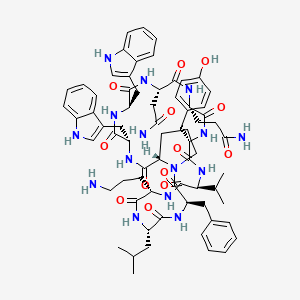
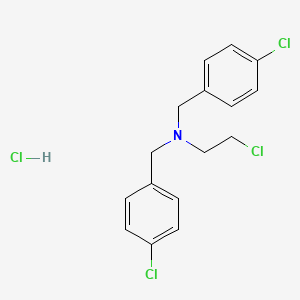
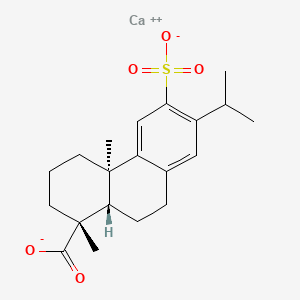
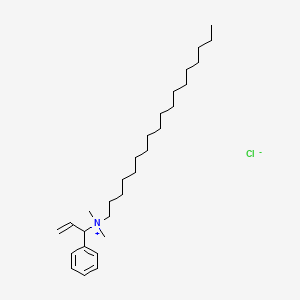
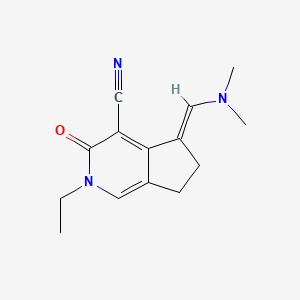
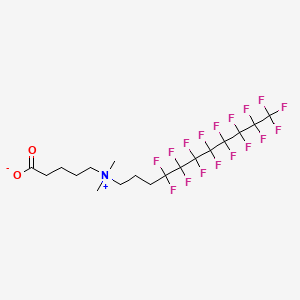
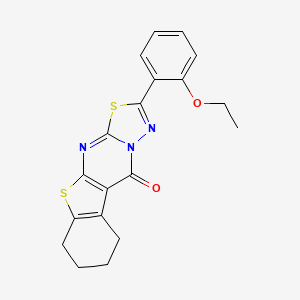

![3-[3-[(dimethylamino)methyl]thiophen-2-yl]sulfanylphenol;oxalic acid](/img/structure/B12766686.png)

